ARP 101

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

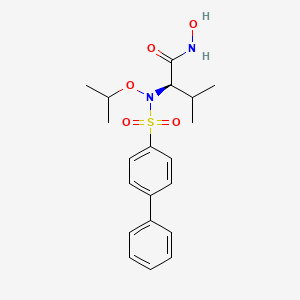

ARP 101 is a complex organic compound known for its potential applications in medicinal chemistry and drug design. This compound is characterized by its unique structural features, including a sulfonyl group and a biphenyl moiety, which contribute to its biological activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ARP 101 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

ARP 101 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Applications De Recherche Scientifique

Medicinal Chemistry

ARP 101 is primarily investigated for its therapeutic potential in treating diseases associated with excessive MMP activity, such as cancer and diabetic foot ulcers. Its mechanism of action involves the inhibition of MMP-2, which plays a crucial role in the degradation of extracellular matrix components.

Key Findings:

- Selectivity and Potency: this compound exhibits an IC50 value of approximately 0.81 nM for MMP-2, demonstrating about 250-fold selectivity over MMP-1 and 100-fold selectivity over MMP-9 .

- In Vitro Studies: It has shown effectiveness in inhibiting the growth of fibrosarcoma HT1080 cells, indicating potential applications in cancer therapeutics .

Case Study: Inhibition of Tumor Growth

A study demonstrated that this compound significantly inhibited the proliferation of HT1080 fibrosarcoma cells in vitro. The results suggest that this compound could be developed into a therapeutic agent for tumors characterized by elevated MMP activity.

Biological Research

In biological applications, this compound is studied for its role as an enzyme inhibitor, particularly in the context of matrix metalloproteinases involved in tissue remodeling and pathological conditions like cancer metastasis.

- MMP Inhibition: The compound's selective inhibition of MMP-2 suggests it could be beneficial in managing conditions where MMPs contribute to disease progression.

- Impact on Extracellular Matrix: By inhibiting MMP-2, this compound may alter extracellular matrix dynamics, potentially influencing tumor microenvironments and disease outcomes .

Industrial Applications

This compound has potential uses in developing new materials and chemical processes due to its unique chemical properties.

Chemical Reactions:

This compound can undergo various reactions, including:

- Oxidation to form sulfoxides or sulfones.

- Reduction to convert sulfonyl groups into sulfides.

- Substitution reactions involving its biphenyl moiety.

Mécanisme D'action

The compound exerts its effects primarily through inhibition of matrix metalloproteinase 9 (MMP9), an enzyme involved in the degradation of extracellular matrix components . By binding to the catalytic site of MMP9, the compound prevents the enzyme from performing its function, thereby inhibiting processes like cancer cell proliferation and wound healing in diabetic foot ulcers .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-hydroxy-2-[(4-phenylphenyl)sulfonyl-propan-2-yloxyamino]acetamide: A structurally similar compound with similar biological activity.

N-2-(biphenyl-4-yl-sulfonyl)-N-2-(isopropyloxy)-acetohydroxamic acid: Another related compound used in similar applications.

Uniqueness

ARP 101 is unique due to its specific stereochemistry and the presence of a methyl group, which can influence its binding affinity and selectivity towards molecular targets.

Activité Biologique

ARP 101, also known by its chemical identifier CAS: 849773-63-3, is a selective inhibitor of matrix metalloproteinase-2 (MMP-2). This compound has garnered attention in the field of cancer research due to its significant biological activity, particularly in inhibiting tumor cell growth and influencing extracellular matrix remodeling.

MMP-2 is an enzyme that plays a crucial role in the degradation of the extracellular matrix (ECM), which is essential for various physiological processes such as tissue remodeling, embryonic development, and wound healing. However, excessive MMP-2 activity is associated with pathological conditions including cancer metastasis and arthritis. This compound exhibits an impressive inhibitory potency with an IC50 value of approximately 0.81 nM , demonstrating a high degree of selectivity for MMP-2 over other metalloproteinases like MMP-1 and MMP-9. Specifically, it shows about 250-fold selectivity for MMP-2 over MMP-1 and 100-fold selectivity over MMP-9 .

In Vitro Studies

This compound has been extensively studied in vitro, particularly regarding its effects on cancer cell lines. Notably, it has been shown to inhibit the growth of fibrosarcoma HT1080 cells effectively. The inhibition of cell growth suggests potential applications in cancer therapeutics, particularly for tumors characterized by elevated MMP activity.

Table 1: Summary of In Vitro Findings on this compound

| Cell Line | IC50 (nM) | Effect on Cell Growth |

|---|---|---|

| HT1080 | 0.81 | Significant inhibition |

| Other Cancer Lines | Varies | Variable inhibition observed |

Selectivity Profile

The selectivity profile of this compound is critical for its therapeutic potential. By selectively inhibiting MMP-2 while sparing MMP-1 and MMP-9, this compound minimizes the risk of side effects commonly associated with broader-spectrum metalloproteinase inhibitors. This selectivity is essential for targeted therapies aimed at diseases characterized by excessive matrix degradation.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound in various contexts:

- Cancer Treatment : Research has demonstrated that this compound not only inhibits cell proliferation but also affects apoptosis pathways in cancer cells. In one study, this compound was shown to attenuate the migratory effects induced by miR-155 in cancer cells, highlighting its potential role in preventing metastasis .

- Tissue Remodeling : In studies focusing on tissue remodeling disorders, this compound's ability to modulate ECM degradation has been investigated. Its selective inhibition of MMP-2 suggests it could be beneficial in conditions where ECM integrity is compromised.

- Comparative Studies : Comparative studies with other MMP inhibitors have shown that this compound is significantly more potent than several existing compounds, including Prinomastat and CGS 27023A, indicating its superior efficacy and selectivity .

Table 2: Comparative Efficacy of MMP Inhibitors

| Compound | IC50 (nM) | Selectivity (MMP-2/MMP-1) |

|---|---|---|

| This compound | 0.81 | ~250 |

| Prinomastat | Higher | Lower |

| CGS 27023A | Higher | Lower |

Propriétés

Numéro CAS |

849773-64-4 |

|---|---|

Formule moléculaire |

C20H26N2O5S |

Poids moléculaire |

406.5 g/mol |

Nom IUPAC |

(2S)-N-hydroxy-3-methyl-2-[(4-phenylphenyl)sulfonyl-propan-2-yloxyamino]butanamide |

InChI |

InChI=1S/C20H26N2O5S/c1-14(2)19(20(23)21-24)22(27-15(3)4)28(25,26)18-12-10-17(11-13-18)16-8-6-5-7-9-16/h5-15,19,24H,1-4H3,(H,21,23)/t19-/m0/s1 |

Clé InChI |

DGZZVIWCMGVHGV-IBGZPJMESA-N |

SMILES |

CC(C)C(C(=O)NO)N(OC(C)C)S(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |

SMILES isomérique |

CC(C)[C@@H](C(=O)NO)N(OC(C)C)S(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |

SMILES canonique |

CC(C)C(C(=O)NO)N(OC(C)C)S(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |

Pictogrammes |

Acute Toxic |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.